4-Amino-3-hydroxy-2-naphthoic acid
Overview
Description
4-Amino-3-hydroxy-2-naphthoic acid, commonly known as AHNA, is a chemical compound that has gained significant attention in the field of scientific research. AHNA belongs to the naphthalene family and is a derivative of 2-naphthoic acid. AHNA is widely used in biochemical and physiological research, and its potential applications in medical research are being explored.
Mechanism Of Action
AHNA acts as an inhibitor of DHFR, an enzyme that plays a critical role in the synthesis of DNA and RNA. AHNA binds to the active site of DHFR and prevents the enzyme from reducing dihydrofolate to tetrahydrofolate, which is required for the synthesis of nucleotides. This inhibition of DHFR leads to a decrease in the production of nucleotides, which ultimately affects DNA and RNA synthesis.
Biochemical And Physiological Effects
AHNA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking the synthesis of DNA and RNA. AHNA has also been shown to inhibit the growth of bacteria by preventing the synthesis of folic acid. Additionally, AHNA has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases.
Advantages And Limitations For Lab Experiments
AHNA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. AHNA is also a specific inhibitor of DHFR and has been extensively studied, making it a well-characterized compound. However, AHNA also has some limitations. It is not a potent inhibitor of DHFR and requires high concentrations to achieve significant inhibition. Additionally, AHNA can be toxic at high concentrations, which limits its use in certain experiments.
Future Directions
There are several future directions for research on AHNA. One potential area of research is the development of AHNA derivatives with increased potency and selectivity for DHFR. Another area of research is the use of AHNA in combination with other drugs to enhance their efficacy. Additionally, AHNA has potential applications in the treatment of bacterial infections and inflammatory diseases, and further research is needed to explore these possibilities. Overall, AHNA is a promising compound with significant potential for use in scientific research and medical applications.
Synthesis Methods
AHNA can be synthesized through various methods, including the diazotization of 4-amino-3-hydroxy-2-naphthoic acid, followed by the coupling reaction with various aromatic compounds. The synthesis of AHNA is a complex process that requires careful attention to detail and a high level of expertise.
Scientific Research Applications
AHNA has been extensively used in scientific research as a tool to study enzyme-catalyzed reactions. It is commonly used as a substrate for the enzyme dihydrofolate reductase (DHFR) and has been used to study the mechanism of action of this enzyme. AHNA has also been used as a probe to study the binding of various ligands to DHFR.
properties
IUPAC Name |
4-amino-3-hydroxynaphthalene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,12H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJJAJXTFPNHON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327680 | |
Record name | 4-Amino-3-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-hydroxy-2-naphthoic acid | |
CAS RN |
13065-86-6 | |
Record name | 4-Amino-3-hydroxy-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13065-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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